molecular formula C17H17ClN2O2 B5468220 4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5468220
M. Wt: 316.8 g/mol
InChI Key: JULJGIACQIEZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PH-797804 and is a potent inhibitor of p38 MAP kinase.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the inhibition of p38 MAP kinase, which is a key mediator of inflammation and cellular stress response. By inhibiting p38 MAP kinase, this compound can reduce inflammation and prevent the activation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to reduce inflammation and prevent the activation of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments include its potent inhibitory activity against p38 MAP kinase, its anti-inflammatory properties, and its potential use in cancer treatment. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of 4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One potential direction is to further investigate its anti-inflammatory properties and potential use in treating various inflammatory diseases. Another direction is to study its potential use in cancer treatment and to identify the specific types of cancer that it may be effective against. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of 4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography.

Scientific Research Applications

4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in cancer treatment, as it can inhibit the growth of cancer cells.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-11-9-14(10-12-15)17(19)20-22-16(21)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULJGIACQIEZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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